Superior Kinetic Discrimination of CYP2C19 Variants Relative to Omeprazole-Based Probes
In head-to-head comparisons using the same recombinant enzyme systems, 4-hydroxymephenytoin formation (via S-mephenytoin) provided superior kinetic resolution of CYP2C19 allelic variants compared to the alternative probe omeprazole. While 4-hydroxymephenytoin formation was able to discern significant differences in both Vmax and Km between wild-type and variant enzymes, the omeprazole 5′-hydroxylation assay failed to generate measurable kinetic parameters for the CYP2C19*24 variant due to its extremely low catalytic activity [1]. This establishes 4-hydroxymephenytoin as a more robust and universally applicable probe for characterizing the functional impact of CYP2C19 polymorphisms.
| Evidence Dimension | CYP2C19*24 Variant Catalytic Activity (Vmax) |
|---|---|
| Target Compound Data | 23.6 ± 2.6 pmol/min/mg (S-mephenytoin 4′-hydroxylation) |
| Comparator Or Baseline | Not determinable (Omeprazole 5′-hydroxylation activity was too low to measure) |
| Quantified Difference | Qualitative superiority: mephenytoin pathway yields quantifiable data where omeprazole pathway fails |
| Conditions | Recombinant CYP2C19 enzymes expressed in E. coli; substrate concentrations: S-mephenytoin 25-800 μM, omeprazole 0-2000 μM |
Why This Matters
This ensures that procuring 4-hydroxymephenytoin, rather than an alternative probe standard like 5-hydroxyomeprazole, will provide actionable kinetic data across the full spectrum of CYP2C19 genotypes, including poor metabolizer variants, preventing assay failure and data gaps.
- [1] Qian JC, Xu XM, Hu GX, et al. In Vitro Functional Characterisation of Cytochrome P450 (CYP) 2C19 Allelic Variants CYP2C19*23 and CYP2C19*24. Biochemical Genetics, 2017, 55(1): 48-62. View Source
